molecular formula C15H25N5O6 B14216345 Glycyl-L-prolyl-L-glutaminyl-L-alanine CAS No. 742068-48-0

Glycyl-L-prolyl-L-glutaminyl-L-alanine

Cat. No.: B14216345
CAS No.: 742068-48-0
M. Wt: 371.39 g/mol
InChI Key: HNPQHFIVPIMTTN-GUBZILKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-L-prolyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for the addition of glutamine and alanine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the required scale and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the proline residue can lead to the formation of hydroxyproline .

Scientific Research Applications

Glycyl-L-prolyl-L-glutaminyl-L-alanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of glycyl-L-prolyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. In the context of neurodegenerative diseases, this compound has been shown to modulate oxidative stress, inhibit acetylcholinesterase activity, and reduce apoptotic cell death. These effects are mediated through the modulation of various signaling pathways, including those involved in oxidative stress response and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-prolyl-L-glutaminyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and therapeutic potential. Its ability to modulate multiple pathways involved in neurodegenerative diseases makes it a promising candidate for further research and development .

Properties

CAS No.

742068-48-0

Molecular Formula

C15H25N5O6

Molecular Weight

371.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C15H25N5O6/c1-8(15(25)26)18-13(23)9(4-5-11(17)21)19-14(24)10-3-2-6-20(10)12(22)7-16/h8-10H,2-7,16H2,1H3,(H2,17,21)(H,18,23)(H,19,24)(H,25,26)/t8-,9-,10-/m0/s1

InChI Key

HNPQHFIVPIMTTN-GUBZILKMSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)CN

Origin of Product

United States

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